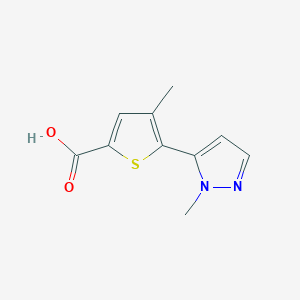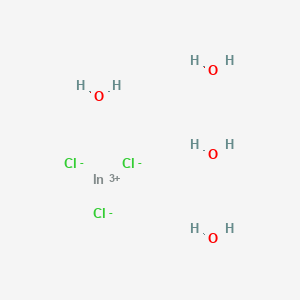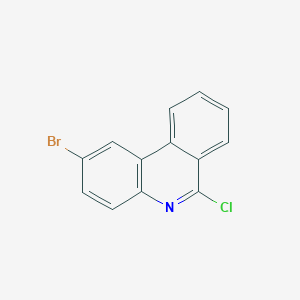
(4-Fluoro-2-nitrophenyl)(phenyl)sulfane
概要
説明
(4-Fluoro-2-nitrophenyl)(phenyl)sulfane is an organic compound that features a sulfane group bonded to a phenyl ring and a 4-fluoro-2-nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2-nitrophenyl)(phenyl)sulfane typically involves the reaction of 4-fluoro-2-nitroaniline with phenylsulfenyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yield after purification by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
(4-Fluoro-2-nitrophenyl)(phenyl)sulfane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The sulfane group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Nucleophiles (amines, thiols), base (sodium hydride), dimethylformamide solvent.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, dichloromethane solvent.
Major Products Formed
Reduction: (4-Fluoro-2-aminophenyl)(phenyl)sulfane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: (4-Fluoro-2-nitrophenyl)(phenyl)sulfone.
科学的研究の応用
(4-Fluoro-2-nitrophenyl)(phenyl)sulfane has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the development of novel materials with specific properties.
Pharmaceuticals: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Bioconjugation: Utilized in the immobilization of biomolecules onto surfaces for biochemical assays and diagnostics.
作用機序
The mechanism of action of (4-Fluoro-2-nitrophenyl)(phenyl)sulfane involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The sulfane group can be oxidized to a sulfone, which may exhibit different reactivity and biological activity. The fluoro group can be substituted with other functional groups, altering the compound’s properties and interactions with biological targets.
類似化合物との比較
Similar Compounds
- (4-Fluoro-3-nitrophenyl)(phenyl)sulfane
- (4-Fluoro-2-nitrophenyl)(phenyl)sulfone
- (4-Fluoro-2-nitrophenyl)(phenyl)thioether
Uniqueness
(4-Fluoro-2-nitrophenyl)(phenyl)sulfane is unique due to the presence of both a fluoro and a nitro group on the phenyl ring, which imparts distinct chemical reactivity and potential applications. The combination of these functional groups with the sulfane moiety allows for a wide range of chemical transformations and applications in various fields.
特性
分子式 |
C12H8FNO2S |
|---|---|
分子量 |
249.26 g/mol |
IUPAC名 |
4-fluoro-2-nitro-1-phenylsulfanylbenzene |
InChI |
InChI=1S/C12H8FNO2S/c13-9-6-7-12(11(8-9)14(15)16)17-10-4-2-1-3-5-10/h1-8H |
InChIキー |
BPDDJSOPIZLNLL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)F)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1,1'-Biphenyl]-4-ol, 4'-ethenyl-](/img/structure/B8761755.png)


![[(Cyclopropylamino)-phosphonomethyl]phosphonic acid](/img/structure/B8761777.png)
![EXO-3-BOC-6-CYANO-3-AZABICYCLO[3.1.0]HEXANE](/img/structure/B8761797.png)






